molecular formula C5H2Cl3NO B1625712 1,3,5-Trichloropyridin-2(1H)-one CAS No. 93111-34-3

1,3,5-Trichloropyridin-2(1H)-one

Cat. No.: B1625712
CAS No.: 93111-34-3
M. Wt: 198.43 g/mol
InChI Key: RXJZNAARKORRPY-UHFFFAOYSA-N
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Description

1,3,5-Trichloropyridin-2(1H)-one is a trichlorinated pyridinone compound that serves as a valuable synthetic intermediate and building block in organic chemistry and chemical synthesis research. This compound is recognized as a key precursor in patented methods for producing other chlorinated pyridine derivatives, which are of significant interest in developing specialty chemicals . Its research applications are rooted in its role as a versatile scaffold for further chemical modification. The presence of multiple chlorine atoms and the pyridinone structure makes it a suitable substrate for various substitution and ring-forming reactions, allowing researchers to synthesize a diverse array of complex molecules . While early patents indicate its utility in synthetic pathways, ongoing research continues to explore its full potential in novel applications. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trichloropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-3-1-4(7)5(10)9(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJZNAARKORRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537940
Record name 1,3,5-Trichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93111-34-3
Record name 1,3,5-Trichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthesis of 1,3,5-Trichloropyridin-2(1H)-one

Detailed and specific synthetic procedures for This compound are not extensively documented in publicly available scientific literature. However, the synthesis of its isomers, such as 3,5,6-trichloro-1H-pyridin-2-one, is well-established and offers insight into potential synthetic routes.

Direct Synthesis Routes and Reaction Conditions

Direct synthesis of trichloropyridin-2-ones often involves the chlorination of a pyridin-2-one precursor. For the related isomer, 3,5,6-trichloro-1H-pyridine-2-one, a common method involves the chlorination of 6-chloro-1H-pyridine-2-one. researchgate.net In this process, chlorine gas is passed over a solution of the starting material in an aqueous carboxylic acid. researchgate.net The reaction is typically conducted at a controlled temperature range of 15° to 30° C. researchgate.net

Another approach involves the reaction of trichloroacetyl chloride with acrylonitrile. googleapis.com This method proceeds through the formation of 2,2,4-trichloro-4-cyanobutanoyl chloride, which then undergoes cyclization. googleapis.com The separation of the addition, cyclization, and aromatization steps is crucial to prevent side reactions and the formation of by-products like tetrachloropyridine. googleapis.com

The synthesis of the related compound 2,3,5-trichloropyridine (B95902) can be achieved through various methods, including the reaction of 3,5-dichloro-2-pyridone (B189641) with phosgene (B1210022) in the presence of an N,N-disubstituted formamide. google.com This reaction is typically carried out in an inert solvent like toluene (B28343) at temperatures ranging from 30 to 150°C. google.com

Table 1: Selected Synthetic Routes for Trichloropyridine Derivatives

Starting Material(s) Reagents and Conditions Product Reference
6-Chloro-1H-pyridine-2-on Chlorine gas, aqueous carboxylic acid, 15-30°C 3,5,6-Trichloro-1H-pyridine-2-on researchgate.net
Trichloroacetyl chloride, Acrylonitrile 1. Cuprous salt catalyst; 2. HCl 3,5,6-Trichloropyridin-2-ol googleapis.com
3,5-Dichloro-2-pyridone Phosgene, N,N-dimethylformamide, Toluene, 75-80°C 2,3,5-Trichloropyridine google.com
Pentachloropyridine (B147404) Zinc dust, 6N ammonium (B1175870) hydroxide (B78521), Toluene, 70°C 2,3,5-Trichloropyridine prepchem.com
2,3,5,6-Tetrachloropyridine (B1294921) Zinc, alkaline reagent, water-immiscible solvent, 20-100°C 2,3,5-Trichloropyridine google.com

Optimization of Synthetic Pathways and Yields

Optimization of the synthesis of trichloropyridinones focuses on improving yield and purity by carefully controlling reaction conditions. In the chlorination of 6-chloro-1H-pyridine-2-on, maintaining the reaction temperature between 20° and 35° C and a slight overpressure of 50 to 200 mbar is preferable. researchgate.net The addition of chlorine must be metered to prevent exceeding the desired temperature range, a process that can take 5-10 hours. researchgate.net

For the synthesis of 2,3,5-trichloropyridine from 3,5-dichloro-2-pyridone and phosgene, using 1.0 to 1.3 moles of phosgene per mole of the pyridone is advantageous. google.com The catalytic amount of N,N-dimethylformamide is also a key parameter, with 0.05 to 0.15 moles per mole of the starting pyridone being effective. google.com A reported synthesis of 2,3,5-trichloropyridine from pentachloropyridine and zinc dust yielded 52% of the theoretical product. prepchem.com An electrochemical method for preparing 2,3,5-trichloropyridine from 2,3,5,6-tetrachloropyridine has also been developed, offering high selectivity and yield by controlling the pH of the catholyte. patsnap.com

Functionalization and Derivatization of the Pyridinone Core

Incorporation into Heterocyclic Systems

The pyridinone core can be a building block for more complex heterocyclic systems. For instance, the reaction of 2,3,5-trichloropyridine with hydroquinone (B1673460) in the presence of potassium hydroxide leads to the formation of 4-(3,5-dichloropyridyloxy)phenol, incorporating the pyridyl moiety into a larger structure. Although this example starts from a trichloropyridine, it demonstrates a typical nucleophilic aromatic substitution pathway that could potentially be applied to trichloropyridinones.

Strategies for Regioselective Chemical Transformations

Regioselectivity is a critical aspect of the functionalization of polychlorinated heterocycles. In the case of 2,3,5-trichloropyridine, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids have been shown to proceed with high regioselectivity, leading to the formation of 3,5-dichloro-2-arylpyridines. researchgate.netnih.gov This suggests that the chlorine atom at the 2-position is the most reactive site for this type of transformation. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.govmdpi.com

Nucleophilic aromatic substitution reactions on related systems like 2,4,6-trichloro-1,3,5-triazine also exhibit regioselectivity. The substitution of the first chlorine atom influences the reactivity of the remaining ones, allowing for a controlled, stepwise introduction of different nucleophiles. nih.govcsic.es A similar reactivity pattern could be anticipated for this compound, where the electronic effects of the existing chloro and oxo groups would direct the position of subsequent substitutions.

Catalytic Approaches in Pyridinone Derivatization

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the derivatization of halogenated heterocycles. tezu.ernet.inrsc.orgresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. youtube.com A ligand-free, palladium acetate-catalyzed Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous medium has been developed, offering an environmentally benign route to 2-arylpyridines. researchgate.netnih.gov Microwave-assisted Suzuki coupling has also been shown to be highly efficient for the regioselective synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines. mdpi.com

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds. youtube.comyoutube.com This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines. rsc.org Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines have been developed, providing access to secondary and tertiary aminopyridines. nih.govchemspider.com These catalytic systems, often employing bulky electron-rich phosphine (B1218219) ligands, could likely be adapted for the amination of this compound.

Table 2: Catalytic Derivatization of Chloropyridine Derivatives

Substrate Coupling Partner Catalyst System Product Type Reference
2,3,5-Trichloropyridine Arylboronic acids Pd(OAc)₂, Na₂CO₃, H₂O/DMF 3,5-Dichloro-2-arylpyridines researchgate.netnih.gov
2,4-Dichloropyrimidines Aryl and heteroaryl boronic acids Pd(PPh₃)₄, K₂CO₃, Microwave C4-substituted pyrimidines mdpi.com
2-Bromopyridines Volatile amines Palladium catalyst, phosphine ligand Secondary and tertiary aminopyridines nih.gov
2-Bromopyridine Cyclohexane-1,2-diamine [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ N,N'-Bis(pyridin-2-yl)cyclohexane-1,2-diamine chemspider.com

Mechanistic Investigations of Synthetic Reactions

The synthesis of this compound is presumed to proceed through the chlorination of a pyridin-2-one precursor. The specific mechanistic details can be inferred from studies on analogous heterocyclic systems and the synthesis of its isomers.

While a dedicated study on the reaction pathway for this compound is not extensively documented, a plausible mechanism can be constructed by examining the chlorination of similar heterocycles, such as pyridin-2-one and its derivatives. The reaction likely proceeds through a stepwise electrophilic substitution on the pyridinone ring.

The pyridin-2-one core exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. wikipedia.org However, under typical chlorination conditions, the pyridin-2-one tautomer is the more reactive species. The reaction is anticipated to initiate with the attack of a chlorinating agent on the electron-rich positions of the pyridinone ring.

Computational studies on the chlorination of similar heterocyclic compounds, such as 5,5-dimethylhydantoin, suggest a mechanism involving sequential chlorination steps. nih.govresearchgate.net In the case of 5,5-dimethylhydantoin, it is proposed that the N3 position is chlorinated first, followed by the N1 position to yield a dichloro intermediate. nih.govresearchgate.net A similar stepwise process is likely for the formation of this compound.

The final step would be the chlorination at the N1 position to yield the target compound. The stability of the various potential chlorinated intermediates will dictate the predominant reaction pathway and the conditions required to achieve the desired trisubstituted product.

The choice of catalysts and reagents is paramount in directing the chlorination reaction towards the desired product, this compound, and in influencing the reaction mechanism and rate.

Chlorinating Agents: A variety of chlorinating agents can be employed, each potentially influencing the reaction pathway.

Gaseous Chlorine (Cl₂): Often used in industrial-scale chlorinations, gaseous chlorine can be bubbled through a solution of the starting material. google.comgoogle.com The reaction may require elevated temperatures and sometimes the presence of a catalyst to facilitate the chlorination. google.com

Phosphorus Oxychloride (POCl₃): This is a common reagent for the chlorination of hydroxypyridines and other heterocyclic systems. nih.gov It is particularly effective for replacing hydroxyl groups with chlorine atoms. A solvent-free method using equimolar POCl₃ in a sealed reactor has been shown to be efficient for the chlorination of various hydroxy-nitrogen-containing heterocycles. nih.gov

Other Chlorinating Agents: Reagents like sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) could also be potential candidates, offering different reactivity profiles and selectivities.

Catalysts: Catalysts play a crucial role in enhancing the reaction rate and selectivity.

Lewis Acids: In electrophilic aromatic substitution reactions, Lewis acid catalysts can activate the chlorinating agent, making it a more potent electrophile.

Phase Transfer Catalysts (PTCs): In reactions involving immiscible aqueous and organic phases, such as the dechlorination of tetrachloropyridine to trichloropyridine using zinc in an alkaline aqueous solution, PTCs are employed to facilitate the transfer of reactants across the phase boundary. google.com While this is a dechlorination reaction, the principle of using PTCs is relevant for multiphasic chlorination systems as well.

Base Catalysis: In some synthetic routes, a base is used to deprotonate the starting material, increasing its nucleophilicity and facilitating the reaction with the electrophilic chlorinating agent. For example, in the synthesis of 2,3,5-trichloropyridine from 2-chloropyridine, a base is used in the initial hydrolysis or alcoholysis step. google.com Pyridine (B92270) itself can also be used as a base in chlorination reactions with POCl₃. nih.gov

Reaction Conditions: The reaction conditions, including temperature and pressure, are critical parameters that influence the reaction mechanism and the formation of intermediates. For example, the synthesis of polychlorinated pyridines from chloro-substituted (trichloromethyl)pyridines requires temperatures of at least 160°C. google.com In contrast, a method for producing 3,5,6-trichloro-1H-pyridine-2-on specifies a reaction temperature between 15°C and 30°C. google.com The optimal conditions for the synthesis of this compound would need to be determined empirically, balancing reaction rate with the stability of intermediates and the desired product.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. ijcmas.com The resulting spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. ijcmas.comnih.gov For 1,3,5-Trichloropyridin-2(1H)-one, the analysis of its FTIR spectrum reveals characteristic peaks that correspond to specific bond vibrations within the molecule.

Interactive Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3400 - 3300N-H stretching
1650 - 1630C=O stretching
1600 - 1550C=C stretching
1200 - 1000C-N stretching
800 - 600C-Cl stretching

Note: The exact wavenumbers can vary slightly depending on the sample preparation and measurement conditions.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound provides additional information that helps to confirm the assignments made from the FTIR data and offers a more complete picture of the molecule's vibrational modes.

Interactive Table 2: FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretching
1650 - 1630C=O stretching
1600 - 1550Ring stretching
800 - 600C-Cl symmetric stretching
Below 400Ring deformation modes

Note: Raman intensities are dependent on the change in polarizability of the bonds during vibration.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. researchgate.netnih.gov By calculating the Potential Energy Distribution (PED), researchers can determine the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. researchgate.netresearchgate.net This analysis provides a more detailed and accurate assignment of the observed FTIR and FT-Raman bands, confirming the proposed structure of this compound. The PED helps to resolve ambiguities in band assignments, especially in complex regions of the spectrum where multiple vibrations may overlap. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In this compound, the ¹H NMR spectrum typically shows a distinct signal for the proton attached to the nitrogen atom (N-H) and another for the proton on the carbon ring (C-H). The integration of these signals confirms the number of protons in each environment.

Interactive Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 11.0 - 13.0Singlet (broad)N-H
~ 7.5 - 8.0SingletC4-H

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be affected by the solvent used.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it. For instance, the carbon atom of the carbonyl group (C=O) appears at a significantly different chemical shift compared to the other carbon atoms in the aromatic ring. The one-bond chlorine-isotope effect can be a useful tool for identifying chlorinated carbons in the spectrum. nih.gov

Interactive Table 4: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160C2 (C=O)
~ 140C6
~ 138C4
~ 120C5
~ 118C3

Note: Assignments are based on computational predictions and comparison with related structures. The exact chemical shifts can vary with the solvent and experimental conditions.

Advanced Multidimensional NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the covalent structure of organic molecules. vanderbilt.edu While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) techniques like COSY, HSQC, and HMBC are indispensable for unambiguous assignment of complex structures. researchgate.net

For this compound, the key structural questions involve confirming the substitution pattern on the pyridinone ring. The molecule possesses two protons: one attached to the nitrogen (N1-H) and one at the C4 position.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. allfordrugs.comoxinst.com In this compound, a COSY spectrum would not be expected to show correlations involving the ring proton (H4) as it has no adjacent proton neighbors. However, it can be used to confirm the absence of such couplings, thereby supporting the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.orgnih.gov It is highly sensitive and crucial for assigning carbon signals. libretexts.org For this molecule, an HSQC spectrum would show a definitive cross-peak between the proton at C4 and the C4 carbon itself, as well as a correlation for the N-H proton if a ¹H-¹⁵N HSQC is performed. nih.gov

Table 1: Expected 2D NMR Correlations for this compound

ProtonExpected HMBC Correlation (³JCH) to CarbonStructural Information Confirmed
H4C2, C6, C5, C3Confirms the connectivity of the C4 proton to the adjacent chlorinated carbons (C3, C5) and the carbonyl (C2) and C6 carbons.
N1-HC2, C6Establishes the position of the N-H group adjacent to the carbonyl carbon (C2) and the C6 carbon.

Mass Spectrometry for Molecular Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers significant clues about its structure. uva.nl For this compound (C₅H₂Cl₃NO), the exact molecular weight can be calculated, and its fragmentation pattern can be predicted.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. rsc.org The fragmentation in the mass spectrometer, often induced by techniques like collision-induced dissociation (CID), involves the breaking of the molecular ion into smaller, stable fragment ions. nih.gov The analysis of these fragments helps to reconstruct the original structure. For instance, the mass spectrum of the isomeric compound 3,5,6-Trichloro-2-pyridinol (B117793) shows a precursor ion [M-H]⁻ at m/z 195.9129. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structure / Neutral LossSignificance
[M]+•C₅H₂Cl₃NO+•Molecular ion, confirming the molecular weight.
[M-CO]+•Loss of carbon monoxideCharacteristic fragmentation of cyclic ketones and lactams.
[M-Cl]+Loss of a chlorine radicalCommon fragmentation for chlorinated compounds.
[M-CO-Cl]+Sequential loss of CO and a chlorine radicalProvides further evidence for the presence of both carbonyl and chloro groups.

The isotopic pattern caused by the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) would be a highly characteristic feature in the mass spectrum, further confirming the number of chlorine atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of conjugated systems. biocompare.com The absorption of light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.

The chromophore in this compound is the pyridinone ring, which constitutes a conjugated system (a cyclic enone-like structure). This system is expected to exhibit two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems.

n → π* Transitions: These are lower-intensity absorptions that occur when a non-bonding electron (from the oxygen or nitrogen heteroatoms) is promoted to a π* antibonding orbital. These transitions generally occur at longer wavelengths than π → π* transitions.

While specific experimental absorbance maxima (λmax) for this compound are not detailed in the provided search results, the presence and nature of these transitions can be confidently predicted based on the molecule's structure. The solvent used for analysis can influence the position of these absorption bands.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength RegionRelative IntensityOrbitals Involved
π → πShorter wavelength (e.g., 200-300 nm)HighElectron promotion from π bonding to π antibonding orbital.
n → πLonger wavelength (e.g., >300 nm)LowElectron promotion from a non-bonding orbital (O, N) to a π antibonding orbital.

Compound Names

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a wide range of properties for 1,3,5-Trichloropyridin-2(1H)-one.

The initial step in a DFT study involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process establishes the precise bond lengths, bond angles, and dihedral angles. The molecule exists in a tautomeric equilibrium with 3,5,6-Trichloro-2-pyridinol (B117793). wikipedia.org However, studies on similar 2(1H)-pyridone derivatives show they predominantly exist in the lactam form (the -one form) due to its greater thermodynamic stability in both solid and solution states. nih.gov

The pyridone ring is expected to be nearly planar. tandfonline.com DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would refine this structure. researchgate.net Halogen substitution on the pyridine (B92270) ring is known to influence the geometry; for instance, a chlorine atom at the C2 position (adjacent to nitrogen) can lead to a shortening of the C2-N bond. researchgate.net The optimized geometric parameters are critical for subsequent calculations of other molecular properties.

Below is a table of expected bond lengths and angles for this compound, based on data from its tautomer and related structures.

Table 1: Predicted Geometrical Parameters for this compound.
ParameterExpected Value
C=O Bond Length (Å)~1.25
C-N Bond Length (Å)~1.38
N-H Bond Length (Å)~1.01
C-C Bond Length (Å)1.36 - 1.45
C-Cl Bond Length (Å)~1.72
O=C-N Bond Angle (°)~120
C-N-C Bond Angle (°)~122
C-C-Cl Bond Angle (°)~118-120

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

For this compound, characteristic vibrational modes would include the C=O stretching vibration, N-H stretching, C-Cl stretching, and various pyridine ring stretching and deformation modes. The correlation of theoretical and experimental spectra aids in the definitive assignment of observed spectral bands. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeApproximate Frequency (cm⁻¹)Description
ν(N-H)~3400-3500N-H bond stretching
ν(C=O)~1650-1680Carbonyl group stretching
ν(Ring)~1550-1610Pyridine ring C=C and C=N stretching
δ(N-H)~1450-1500N-H in-plane bending
ν(C-Cl)~600-800C-Cl bond stretching

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the p-orbitals of the nitrogen, oxygen, and chlorine atoms. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyridine ring. The electron-withdrawing chlorine atoms and the carbonyl group would lower the energies of both the HOMO and LUMO compared to unsubstituted 2-pyridone. NBO analysis confirms that the HOMO in similar chloropyridines consists of the π orbital stabilized by hyperconjugation with lone pairs from nitrogen and chlorine. nih.gov

Table 3: Predicted Frontier Molecular Orbital Properties for this compound.
ParameterPredicted Characteristic
HOMO EnergyRelatively low due to electronegative substituents
LUMO EnergyRelatively low, indicating electrophilic character
HOMO-LUMO Gap (ΔE)Moderate, suggesting a balance of stability and reactivity
HOMO Distributionπ-system, with density on N, O, and Cl atoms
LUMO Distributionπ* anti-bonding orbital over the heterocyclic ring

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. researchgate.net

In this compound, the MEP map would show a significant region of negative potential (red) around the highly electronegative carbonyl oxygen atom. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen, making it a primary site for hydrogen bonding. researchgate.netnih.gov

Quantum Chemical Topology (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. amercrystalassn.org Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density itself (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative measures of bond character.

A negative Laplacian (∇²ρ(r)BCP < 0) indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r)BCP > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. acs.orgnih.gov For this compound, QTAIM analysis would characterize the covalent nature of the C-C, C-N, N-H, and C=O bonds, and the more polar covalent nature of the C-Cl bonds.

Table 4: Predicted QTAIM Parameters for Bonds in this compound.
BondExpected ∇²ρ(r)BCPBond Type
C-C (ring)NegativeShared-shell (covalent)
C-N (ring)NegativeShared-shell (polar covalent)
C=ONegativeShared-shell (polar covalent)
C-ClSlightly positive or near zeroPolar covalent (intermediate character)
N-H···O (intermolecular)PositiveClosed-shell (hydrogen bond)

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. rsc.org A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions, such as hyperconjugation, arising from electron donation from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this interaction quantifies its importance. researchgate.net

For this compound, significant NBO interactions are expected. These would include the donation of electron density from the lone pairs of the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the pyridine ring, contributing to resonance stabilization. researchgate.net Similarly, lone pairs on the chlorine atoms would interact with adjacent σ* anti-bonding orbitals. These intramolecular charge-transfer interactions are crucial for understanding the molecule's electronic structure and stability. tandfonline.com

Table 5: Predicted Major NBO Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOInteraction TypePredicted E(2) (kcal/mol)
LP(O)π(C-C) / π(C-N)p → πHigh
LP(N)π(C=O) / π(C=C)p → πHigh
LP(Cl)σ(C-C)p → σModerate
π(C=C)π(C=O)π → πModerate

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be employed to understand several key aspects:

Conformational Flexibility: The pyridinone ring itself is relatively rigid, but simulations can explore the rotational barriers of substituents and any puckering of the ring that might occur.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can model how individual molecules of this compound interact with each other. This includes identifying dominant forces such as hydrogen bonding (between the N-H group and the carbonyl oxygen), dipole-dipole interactions, and van der Waals forces.

Solvation: MD simulations can place the molecule in a box of solvent molecules (e.g., water, ethanol) to study how the solvent structure is perturbed by the solute and to calculate properties like the solvation free energy.

While specific MD studies on this compound are not prominent in the literature, research on other complex heterocyclic molecules demonstrates the utility of this approach. For instance, computational studies on other nitrogen-containing heterocyclic compounds have used such methods to analyze non-covalent interactions like hydrogen bonding and van der Waals forces, which are crucial in determining molecular geometry and reactivity. researchgate.net

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

Area of AnalysisInformation Gained
Conformational Analysis Identification of low-energy conformations, rotational barriers, and ring flexibility.
Interaction Analysis Characterization of hydrogen bonding networks, stacking interactions, and other non-covalent forces.
Solvation Behavior Understanding of solute-solvent interactions, hydration shells, and solubility properties.
Aggregate Formation Simulation of how multiple molecules might self-assemble in solution or in the solid state.

Potential Energy Surface (PES) Mapping and Reaction Mechanism Modeling

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.org It can be visualized as a multi-dimensional landscape where valleys represent stable structures (reactants, intermediates, products) and mountain passes correspond to transition states. libretexts.orgsmu.edu By mapping the PES, chemists can predict the most likely pathways for a chemical reaction.

Potential Energy Surface (PES) Mapping: For this compound, PES mapping can be used to:

Identify Stable Isomers and Tautomers: The compound exists in tautomeric equilibrium with 1,3,5-trichloro-2-hydroxypyridine. PES calculations can determine the relative energies of these tautomers and the energy barrier for their interconversion.

Locate Transition States: For any proposed reaction involving this molecule, the PES can be scanned to find the transition state structure, which is a saddle point on the energy landscape. researchgate.net The energy of the transition state is crucial for calculating the reaction rate.

Understand Molecular Vibrations: The curvature of the PES around a minimum energy structure determines the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data.

Studies on related halogenated pyridines have used PES concepts to analyze the significant geometric distortions that can occur upon ionization, indicating the complexity of the energy landscape even for seemingly simple molecules. rsc.org Exploring the PES is essential for confirming the stability of newly designed molecular structures. mdpi.com

Reaction Mechanism Modeling: Computational modeling of reaction mechanisms involves using the PES to trace the lowest energy path from reactants to products, known as the Intrinsic Reaction Coordinate (IRC). smu.edu This allows for a step-by-step analysis of how bonds are broken and formed.

For this compound, this modeling could be applied to:

Synthesis Reactions: Modeling the chlorination of a pyridinone precursor could reveal the step-by-step mechanism, including the roles of intermediates and catalysts. Computational studies have successfully elucidated complex reaction mechanisms, such as the Thorpe reaction, by comparing different proposed pathways and identifying the one with the lowest energy barrier. mdpi.com

Decomposition Pathways: Understanding how the molecule might break down under certain conditions (e.g., heat, light) can be achieved by exploring various bond-breaking pathways on the PES.

Reactions with Other Molecules: The mechanism of its reaction with nucleophiles or electrophiles can be modeled to predict reactivity and product distribution. For example, computational analysis has been used to detail the mechanism of the trichloromethylation of acylpyridines, identifying the origin of selectivity through the analysis of steric repulsion in the transition state. rsc.org

Table 2: Key Parameters from PES and Reaction Mechanism Modeling

ParameterDescriptionSignificance
Relative Energies Energy difference between reactants, intermediates, transition states, and products.Determines thermodynamic stability and reaction spontaneity.
Activation Energy (Ea) The energy difference between the reactants and the highest energy transition state.Governs the rate of a chemical reaction.
Transition State Geometry The specific atomic arrangement at the peak of the energy barrier.Provides a snapshot of the bond-breaking/bond-forming process.
Intrinsic Reaction Coordinate (IRC) The minimum energy path connecting reactants to products via the transition state. smu.eduDetails the continuous geometric changes throughout the reaction.

By applying these computational methods, a comprehensive, atomistic-level understanding of the chemical behavior of this compound can be developed, guiding further experimental work and application development.

Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions Involving Chlorinated Pyridinones

Nucleophilic substitution reactions are a cornerstone of pyridine (B92270) chemistry, allowing for the introduction of a wide array of functional groups. youtube.com In the case of chlorinated pyridinones, the chlorine atoms act as leaving groups that can be displaced by nucleophiles. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon atom bearing a chlorine, forming a tetrahedral intermediate. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring. youtube.com

The kinetics of nucleophilic substitution reactions on chlorinated pyridines are generally second-order, with the rate depending on the concentrations of both the pyridinone substrate and the attacking nucleophile (an SNAr reaction). libretexts.orgyoutube.com The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, heating is often employed to accelerate these reactions. youtube.com

The thermodynamic favorability of the substitution is dictated by the relative bond strengths of the C-Cl bond being broken and the C-Nu bond being formed, as well as the stability of the leaving group and the final product. The position of the chlorine atom on the pyridine ring also plays a critical role. For pyridines, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate through resonance. quimicaorganica.org

Table 1: Factors Influencing Nucleophilic Substitution Reactions

Factor Effect on Reaction Rate
Nucleophile Strength Stronger nucleophiles lead to faster reaction rates.
Leaving Group Ability Better leaving groups (e.g., Cl⁻) facilitate the reaction.
Ring Position Substitution is generally faster at the 2- and 4-positions.
Solvent Aprotic solvents are often preferred for SN2-type reactions. wikipedia.org
Temperature Higher temperatures typically increase the reaction rate. youtube.com

The scope of nucleophilic substitution reactions on chlorinated pyridinones is broad, accommodating a variety of nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of aminopyridinones, alkoxypyridinones, and thiopyridinones, respectively. The specificity of the reaction, determining which chlorine atom is substituted, is governed by both electronic and steric factors.

Research on the synthesis of variously substituted pyridines demonstrates the controlled and stepwise displacement of chlorine atoms. derpharmachemica.com For instance, in the analogous compound cyanuric chloride (a triazine with three chlorine atoms), the chlorine atoms can be sequentially replaced by different nucleophiles by carefully controlling the reaction temperature. derpharmachemica.com This principle of temperature-controlled sequential substitution is also applicable to polychlorinated pyridines, allowing for the selective synthesis of di- and mono-substituted products.

Chemical Degradation Pathways

The environmental fate of 1,3,5-Trichloropyridin-2(1H)-one is of significant interest due to its relationship with certain pesticides. Its degradation can occur through biotic and abiotic processes. A closely related and more studied compound is 3,5,6-trichloro-2-pyridinol (B117793), a metabolite of the insecticide chlorpyrifos (B1668852). nih.gov The degradation pathways of this compound provide insight into the likely fate of this compound.

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including chlorinated pyridines. Several bacterial strains have been identified that can utilize pyridine and its derivatives as a source of carbon and nitrogen. vu.ltnih.gov The initial step in the microbial degradation of these compounds often involves hydroxylation of the pyridine ring. vu.lt

For instance, the degradation of 2-hydroxypyridine (B17775) by some bacteria proceeds through the formation of 2,5-dihydroxypyridine. vu.lt While specific studies on this compound are scarce, it is plausible that microbial consortia in soil and water can mediate its transformation, likely initiating with dechlorination or further hydroxylation.

The microbial degradation of pyridines is facilitated by specific enzymes. Monooxygenases and dioxygenases are key enzymes that catalyze the initial attack on the pyridine ring, often leading to ring cleavage. vu.ltnih.gov In the degradation of pyridine by Arthrobacter sp., a flavin-dependent monooxygenase is responsible for the initial oxidative cleavage of the pyridine ring. nih.gov

The degradation of chlorpyrifos to 3,5,6-trichloro-2-pyridinol is also an enzymatic process. Following this initial transformation, further enzymatic reactions are required to break down the chlorinated pyridinol. These enzymes must be capable of cleaving the stable aromatic ring and removing the chlorine substituents.

Reductive dechlorination is a significant degradation pathway for many chlorinated organic compounds, particularly under anaerobic conditions. nih.govnih.gov This process involves the removal of chlorine atoms with the concurrent addition of electrons, effectively replacing a C-Cl bond with a C-H bond. While this process is well-documented for chlorinated alkanes and alkenes, its role in the degradation of chlorinated pyridines is also recognized. nih.gov Certain anaerobic bacteria can use chlorinated compounds as electron acceptors in their respiratory processes, leading to their dechlorination. nih.govnih.gov This bacterial process offers a potential route for the detoxification of environments contaminated with chlorinated pyridines.

Table 2: Key Enzymes and Processes in Degradation

Degradation Pathway Key Enzymes/Process Description
Microbial Transformation Monooxygenases, Dioxygenases Initiate degradation by adding oxygen to the pyridine ring, leading to ring cleavage. vu.ltnih.gov
Enzymatic Degradation Hydrolases Can be involved in the initial breakdown of parent compounds to form chlorinated pyridinones.
Reductive Dechlorination Dehalogenases Catalyze the removal of chlorine atoms under anaerobic conditions, replacing them with hydrogen. nih.gov

Exploration of Catalytic Cycles and Intermediate Formation

The reactivity of pyridinone scaffolds, including this compound, is intricately linked to the catalytic systems employed, which dictate the mechanistic pathways and the nature of intermediates formed. The exploration of these pathways is crucial for developing novel synthetic methodologies and understanding the transformation of these heterocyclic compounds. This section delves into the catalytic cycles and intermediate formation in reactions involving pyridinones, with a focus on organometallic catalysis, organocatalysis, and the characterization of transient species.

Organometallic Catalysis in Pyridinone Reactions

Organometallic catalysis provides powerful tools for the functionalization of pyridinone rings. Catalytic cycles in this context are multi-step processes involving a metal catalyst that is regenerated at the end of each cycle. numberanalytics.com These cycles typically consist of fundamental steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. bdu.ac.inlibretexts.org

The specific catalytic cycle for a given transformation of a pyridinone derivative depends on the metal, its ligands, and the reaction conditions. For instance, in cross-coupling reactions, a common strategy for functionalizing pyridinone systems, a plausible catalytic cycle often begins with the oxidative addition of the pyridinone substrate (or a derivative) to a low-valent metal center (e.g., Pd(0) or Ni(0)). numberanalytics.com This is followed by transmetalation with a coupling partner and concludes with reductive elimination to yield the product and regenerate the active catalyst. bdu.ac.in

A generalized catalytic cycle for a cross-coupling reaction involving a pyridinone might proceed as follows:

Oxidative Addition : The metal catalyst (e.g., a palladium(0) complex) inserts into a carbon-halogen bond of a functionalized pyridinone.

Migratory Insertion : In reactions like carbonylation, a carbon monoxide molecule can insert into the metal-carbon bond. libretexts.org

Transmetalation : A second reactant, often an organometallic reagent, transfers its organic group to the catalyst center.

Reductive Elimination : The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the catalyst. bdu.ac.in

The Monsanto acetic acid process, while not a direct pyridinone reaction, serves as a classic example of a well-understood organometallic catalytic cycle involving migratory insertion of carbon monoxide, a transformation applicable to heterocyclic systems. libretexts.org The catalyst, typically a rhodium complex, undergoes oxidative addition with methyl iodide, followed by CO insertion and subsequent reductive elimination of the acetyl product. libretexts.org Similarly, hydroformylation reactions, catalyzed by cobalt or rhodium complexes, add a formyl group and a hydrogen atom across a double bond, a process that could be adapted for unsaturated pyridinone derivatives. bdu.ac.inlibretexts.org

The table below outlines the fundamental steps in organometallic catalytic cycles relevant to pyridinone chemistry.

StepDescriptionMetal Oxidation State ChangeExample Process
Oxidative Addition Addition of a substrate (e.g., R-X) to the metal center, breaking the R-X bond.Increases by 2Cross-Coupling, Carbonylation libretexts.org
Reductive Elimination The reverse of oxidative addition; two ligands combine and are eliminated from the metal.Decreases by 2Cross-Coupling, Carbonylation bdu.ac.inlibretexts.org
Migratory Insertion An unsaturated ligand (e.g., CO, alkene) inserts into a metal-ligand bond.No changeCarbonylation, Polymerization libretexts.org
Transmetalation Transfer of a ligand from one metal center to another.No changeCross-Coupling (e.g., Suzuki, Stille)

Organocatalysis and Metal-Free Transformations

In recent years, organocatalysis and metal-free transformations have emerged as powerful alternatives to traditional metal-catalyzed reactions, offering milder reaction conditions and avoiding toxic metal residues. These methods utilize small organic molecules as catalysts. nih.gov

For pyridinone systems, organocatalysis can enable unique transformations. For example, Lewis base catalysts, such as cinchona alkaloids or phosphines, can activate substrates to participate in novel reaction cascades. nih.govnih.gov A notable strategy involves the merger of organocatalysis with 1,2-boronate rearrangements in asymmetric multicomponent reactions. nih.gov In such a system, a chiral Lewis base catalyst could activate a Morita-Baylis-Hillman (MBH) carbonate, which then reacts with a nucleophile (like an indole) and a boronic ester, leading to highly substituted, enantioenriched products. nih.gov This type of methodology could be conceptually applied to functionalize the pyridinone core.

Metal-free multicomponent reactions (MCRs) also provide an efficient route to complex heterocyclic structures from simple precursors. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a metal-free MCR of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a CO surrogate like benzene-1,3,5-triyl triformate. nih.gov This approach, which relies on the formation of key intermediates in situ, could be envisioned for constructing fused ring systems onto a this compound scaffold.

The table below summarizes different organocatalytic and metal-free strategies applicable to pyridinone chemistry.

Catalytic StrategyCatalyst ExampleType of TransformationKey Feature
Lewis Base Catalysis Cinchona Alkaloids, DMAP, PPh₃Asymmetric Multicomponent Reactions, AnnulationsActivation of electrophiles (e.g., MBH carbonates) nih.govnih.gov
Acid Catalysis TsOH, TFAMulticomponent ReactionsPromotion of condensation and cyclization steps nih.gov
Metal-Free MCRs N/A (Reagent-driven)Heterocycle SynthesisUse of CO surrogates and sequential in situ intermediate formation nih.gov

Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are paramount for elucidating reaction mechanisms. In pyridinone chemistry, various spectroscopic and analytical techniques are employed to identify these short-lived species.

In the biodegradation of 3,5,6-trichloro-2-pyridinol, a tautomer of 3,5,6-trichloropyridin-2(1H)-one, several intermediate metabolites have been identified using liquid chromatography-mass spectrometry (LC-MS). researchgate.net This analysis has allowed for the proposal of detailed degradation pathways. researchgate.net The identified intermediates provide a roadmap of the transformation process, showing sequential dechlorination and ring-opening events.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For instance, Heteronuclear Multiple Bond Correlation (HMBC) NMR has been used for the unambiguous structural characterization of fused pyrimidine (B1678525) products formed from the reaction of enaminones with heterocyclic amines. researchgate.net This technique allows for the mapping of long-range proton-carbon or proton-nitrogen correlations, confirming connectivity in complex intermediates and final products.

In some cases, intermediates can be isolated and their structures confirmed by single-crystal X-ray diffraction. For example, in the synthesis of pyrrolo[1,2-b]pyridazines from pyridazinone acids, the reaction proceeds through mesoionic 1,3-dipoles which react with acetylenic dipolarophiles to form tricyclic intermediates. nih.gov While these intermediates are often transient, related stable structures can sometimes be crystallized and analyzed to provide mechanistic insight. nih.govmdpi.com

The table below lists common techniques used to characterize intermediates in pyridinone reactions.

TechniqueInformation ProvidedExample ApplicationReference
LC-MS Molecular weight and fragmentation patterns of intermediates.Identification of metabolites in the degradation pathway of trichloropyridinol. researchgate.net
HMBC NMR Connectivity of atoms through long-range J-coupling.Structural elucidation of fused pyrimidine isomers. researchgate.net
X-ray Diffraction Precise 3D atomic arrangement of crystalline intermediates.Confirmation of the structure of a hydrogen-bonded adduct of a phosphinic acid and 2-pyridone. mdpi.com
IR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H).Identifying carbonyl and hydroxyl groups in pyridazinone acid intermediates. nih.gov

Advanced Applications in Chemical Synthesis

Design and Synthesis of Pyridinone-Containing Scaffolds for Chemical Libraries

No studies were found that utilize 1,3,5-Trichloropyridin-2(1H)-one as a foundational scaffold for the generation of chemical libraries. Research on pyridinone-based libraries typically involves other substitution patterns. nih.govsciforum.net

Development of Novel Synthetic Methodologies Utilizing the Pyridinone Nucleus

The development of new synthetic methods focuses on other pyridinone isomers. For example, processes have been detailed for the production of 3,5,6-trichloro-1H-pyridine-2-on through the chlorination of 6-chloro-1H-pyridine-2-on. google.com There is no corresponding information for methodologies starting from or producing this compound.

Mechanistic Insights for Future Reaction Design

Due to the lack of specific information on This compound , it is not possible to provide detailed research findings or data tables as requested. The compound remains an obscure entity within the context of advanced chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,5-Trichloropyridin-2(1H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves halogenation of pyridinone precursors using chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled anhydrous conditions. Catalytic systems, such as nanostructured PANI-Co composites (used in dihydropyrimidinone synthesis ), may enhance reaction rates. Optimization requires monitoring via TLC and adjusting stoichiometry, temperature, and catalyst loading. Post-synthesis purification via recrystallization (ethanol/water) is critical to isolate high-purity products.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to verify substitution patterns and rule out byproducts.
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in thiochromenopyridine derivatives .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., dechlorinated byproducts) using reverse-phase columns and ESI-MS.

Advanced Research Questions

Q. What mechanistic insights exist for the degradation pathways of chlorinated pyridinones in environmental systems?

  • Methodological Answer : Anaerobic degradation studies (e.g., RDX in soil ) suggest analogous pathways:

  • Reductive dechlorination : Use soil microcosms spiked with this compound under anaerobic conditions. Monitor metabolites via LC-MS and identify nitroso or amino intermediates.
  • Bacterial diversity assays : Apply 16S rDNA sequencing (DGGE or RFLP ) to assess microbial community shifts during degradation.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry and compute Fukui indices to identify electrophilic centers (e.g., C-2 vs. C-4 positions).
  • Solvent effects : Simulate reaction trajectories in polar aprotic solvents (DMF, DMSO) using COSMO-RS models. Compare with experimental kinetic data from SNAr reactions.

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridinones?

  • Methodological Answer :

  • Dose-response validation : Re-evaluate cytotoxicity assays (e.g., MTT or apoptosis markers) across multiple cell lines, as done for SIRT1 inhibitors .
  • SAR studies : Systematically modify substituents (e.g., replacing Cl with CF₃ ) to isolate structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.